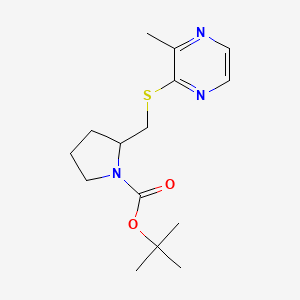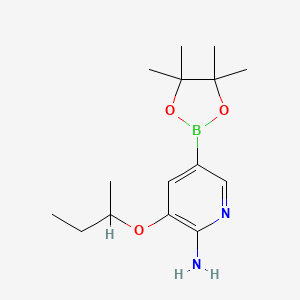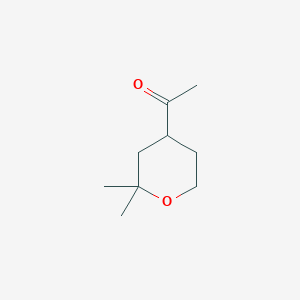
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- is a complex organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring The specific structure of this compound includes a methoxy group (-OCH₃), a methyl group (-CH₃), and a sulfophenylazo group (-N=N-C₆H₄-SO₃H) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- typically involves the diazotization of an aromatic amine followed by azo coupling. The general steps are as follows:
Diazotization: The aromatic amine (e.g., 2-methoxy-5-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as 3-aminobenzenesulfonic acid, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the azo group.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Substitution: Formation of halogenated, hydroxylated, or cyanated derivatives.
Reduction: Formation of corresponding amines.
Oxidation: Formation of various oxidation states of the azo group.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, while the azo group can interact with nucleophiles and undergo redox reactions. These properties make it a versatile compound in chemical synthesis and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-
- Benzenediazonium, 4,5-diethoxy-2-(6-methoxy-1-oxido-2H-benzotriazol-2-yl)-
- 2-Methoxy-5-methyl-4-[(3-sulfophenyl)azo]benzenediazonium
Uniqueness
The presence of the methoxy, methyl, and sulfophenylazo groups in Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- imparts unique chemical properties, such as enhanced solubility and reactivity. These features distinguish it from other similar compounds and make it particularly useful in specific applications, such as dye synthesis and biomolecule labeling.
Eigenschaften
CAS-Nummer |
61290-30-0 |
|---|---|
Molekularformel |
C14H13N4O4S+ |
Molekulargewicht |
333.34 g/mol |
IUPAC-Name |
2-methoxy-5-methyl-4-[(3-sulfophenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3/p+1 |
InChI-Schlüssel |
HYLVOMPFLVGUCF-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



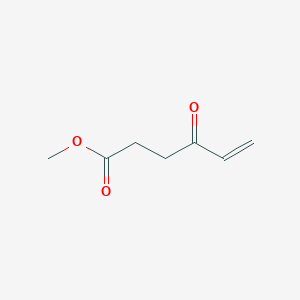
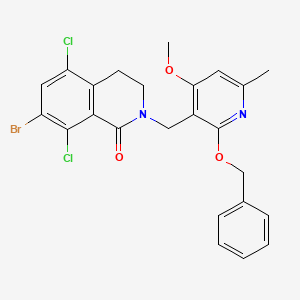
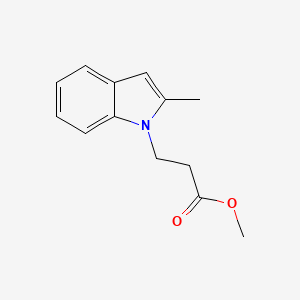
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
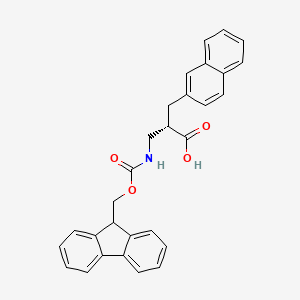
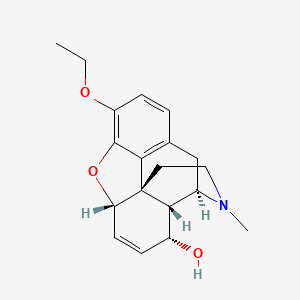
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
